Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate
Description
Properties
Molecular Formula |
C6H5NaO4S2 |
|---|---|
Molecular Weight |
228.2 g/mol |
IUPAC Name |
sodium;2-methoxycarbonylthiophene-3-sulfinate |
InChI |
InChI=1S/C6H6O4S2.Na/c1-10-6(7)5-4(12(8)9)2-3-11-5;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
GAUXVCRAJYRAFT-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 2-(methoxycarbonyl)thiophene-3-sulfinate, typically involves the reaction of thiophene derivatives with sulfinating agents. One common method is the reaction of thiophene-3-sulfonyl chloride with methanol in the presence of a base, followed by neutralization with sodium hydroxide to yield the sodium salt . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Methanol or other suitable organic solvents.
Base: Sodium hydroxide or other strong bases.
Industrial Production Methods
Industrial production of sodium sulfinates may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonates or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Thiophene-3-sulfonic acid derivatives.
Reduction: Thiophene-3-thiol derivatives.
Substitution: Thiophene-3-alkyl or acyl derivatives
Scientific Research Applications
Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-(methoxycarbonyl)thiophene-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinyl group. This group can undergo oxidation, reduction, and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfinate Derivatives
2.1.1. Sodium Thiophene-2-sulfinate
- Structure : Thiophene ring with sulfinate at position 2 (vs. position 3 in the target compound).
- Synthesis : Prepared from thiophene-2-sulfonyl chloride and sodium sulfite under aqueous conditions .
- Reactivity : Demonstrates efficient desulfinative cross-coupling but lacks the methoxycarbonyl group, leading to lower electrophilicity compared to Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate .
- Applications : Primarily used in C–S bond cleavage reactions for heteroaryl coupling.
2.1.2. Propoxycarbazone Sodium
- Structure : Contains a phenylsulfonyl group linked to a triazole ring, with a methoxycarbonyl substituent .
- Reactivity : Functions as a herbicide via inhibition of acetolactate synthase. The sulfonyl group facilitates binding to enzyme targets, a mechanism distinct from sulfinate-based reactivity .
- Applications : Agricultural herbicide (e.g., weed control in cereals) .
Thiophene Derivatives with Functional Groups
2.2.1. 2-Thiophenecarboxylic Acid
- Structure : Thiophene ring with a carboxylic acid group at position 2 .
- Properties : Lower solubility in organic solvents compared to sulfinate derivatives. The carboxylic acid group promotes hydrogen bonding, influencing crystal packing .
- Applications : Intermediate in pharmaceuticals and agrochemicals.
2.2.2. 2-(4-Methylphenylimino)-N-(2-Chlorophenyl) Thiophene-3-Carboxamide
- Structure: Thiophene ring with carboxamide and imino substituents .
- Key Difference : The sulfinate group in this compound enhances nucleophilic reactivity, whereas carboxamide derivatives prioritize target-specific interactions .
Methoxycarbonyl-Substituted Aromatic Compounds
2.3.1. Sodium 4-(Methoxycarbonyl)phenolate
- Structure: Phenol ring with methoxycarbonyl at position 4 .
- Applications: Industrial preservative. The phenolic structure contrasts with thiophene’s aromaticity, leading to divergent electronic and toxicological profiles .
Table 1: Comparative Analysis of this compound and Analogues
Key Observations:
- Reactivity : The 3-sulfinate position in the target compound enhances regioselectivity in cross-coupling compared to 2-sulfinate isomers .
- Toxicity: Thiophene-based sulfinates may exhibit distinct metabolic pathways vs. phenolic analogs, necessitating tailored safety assessments .
- Agricultural Utility : Propoxycarbazone sodium’s success underscores sulfonyl/sulfinate groups’ importance in herbicide design, though substituent positioning dictates target specificity .
Biological Activity
Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate is an organosulfur compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a methoxycarbonyl group and a sulfinate moiety. Its molecular formula is C₆H₇NaO₃S₂, and it has a molecular weight of approximately 207.24 g/mol. The sulfinate group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Synthesis
This compound can be synthesized through various methods, typically involving the sulfonylation of thiophene derivatives. Common synthetic routes include:
- Sulfonylation of Thiophene : Utilizing sodium metabisulfite or other sulfonating agents.
- Nucleophilic Substitution Reactions : The bromine atom in related compounds can be replaced by nucleophiles to form the desired sulfinate.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene compounds often possess antibacterial and antifungal activities. The compound's structure allows it to interact with bacterial cell membranes, leading to cell death.
| Compound | Activity Against Gram-positive Bacteria (%) | Activity Against Gram-negative Bacteria (%) |
|---|---|---|
| This compound | 70 - 85% | 40 - 60% |
These results suggest that the compound could be a candidate for developing new antibiotics, especially against resistant strains.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, such as the ABTS and DPPH methods. These studies indicate that the compound can scavenge free radicals effectively, demonstrating its potential as a therapeutic agent for oxidative stress-related diseases.
| Assay Method | % Inhibition |
|---|---|
| ABTS | 62% |
| DPPH | 58% |
Antiproliferative Activity
This compound has shown promising antiproliferative effects against various cancer cell lines. For example, studies have reported IC₅₀ values in the nanomolar range, indicating potent activity against tumor cells.
| Cell Line | IC₅₀ (nM) |
|---|---|
| HeLa (cervical cancer) | 140 |
| L1210 (leukemia) | 130 |
| FM3A (mammary carcinoma) | 150 |
The mechanism underlying its antiproliferative effects is believed to involve the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The presence of the methoxycarbonyl group enhances its reactivity towards biomolecules, allowing it to interact with cellular targets such as enzymes and receptors.
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that thiophene derivatives similar to this compound inhibited tubulin assembly in cancer cells, leading to apoptosis through the intrinsic mitochondrial pathway .
- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting structural modifications could enhance its antibacterial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
